molecular formula C8H14O3 B1354515 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol CAS No. 23153-74-4

1,4-Dioxaspiro[4.4]nonan-6-ylmethanol

Cat. No. B1354515
CAS RN: 23153-74-4
M. Wt: 158.19 g/mol
InChI Key: QKBNMPDZDDIKRD-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is a chemical compound with the molecular formula C8H14O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is represented by the formula C8H14O3 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.4]nonan-6-ylmethanol has a molecular weight of 158.20 . It is stored in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Pheromone Research

1,4-Dioxaspiro[4.4]nonan-6-ylmethanol derivatives have been identified as significant in the study of pheromones, particularly in insects like bark beetles. The identification and synthesis of these compounds facilitate the understanding of insect behavior and communication, offering potential applications in pest control. The research by Francke and Reith (1979) details systematic studies on spiroketals, like 1,6-dioxaspiro[4.4]-nonanes, crucial in understanding insect pheromones (Francke & Reith, 1979).

Immunology

Zhang and Nan (2017) reported the synthesis of 1,6-dioxaspiro[4.4]nonan-2-one, a motif in immunosuppressive triterpenoids like Phainanoid F. This research demonstrates the potential of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol derivatives in developing immunosuppressive agents (Zhang & Nan, 2017).

Biolubricant Development

Kurniawan et al. (2017) synthesized novel compounds derived from 1,4-dioxaspiro[4.4]nonan-6-ylmethanol and oleic acid, indicating potential applications as biolubricants. These novel compounds show promising physicochemical properties for lubricant development (Kurniawan et al., 2017).

Organic Synthesis and Chemistry

Various studies, such as those by Ponomarev and Peshekhonova (1969), Ballini et al. (1994), and Alonso et al. (2005), have explored the synthesis and chemical properties of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its derivatives. These researches contribute to the understanding of the chemistry and applications of these compounds in organic synthesis (Ponomarev & Peshekhonova, 1969), (Ballini et al., 1994), (Alonso et al., 2005).

Safety And Hazards

The compound has a hazard statement of H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . The signal word is “Warning” and the precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of eye contact .

Future Directions

The future directions for the use and study of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol are not specified in the search results. As it is used for research purposes , it may be subject to further investigation in various scientific fields.

properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBNMPDZDDIKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)OCCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440645
Record name (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.4]nonan-6-ylmethanol

CAS RN

23153-74-4
Record name 1,4-Dioxaspiro[4.4]nonane-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23153-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (630 mg, 16.6 mmol) in diethyl ether (30 ml), methyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate (3.1 g, 16.6 mmol) obtained by the method of the step (80a) above was added at 0° C. The mixture was stirred at room temperature for 3 hours. Water (0.6 ml), a 5N aqueous sodium hydroxide solution (0.6 ml), and water (1.8 ml) were sequentially added at 0° C. to the mixture and the mixture was filtrated. After water was added to the filtrate and the organic layer was separated. The aqueous layer was extracted three times with ethyl acetate. The resultant extract was dried over sodium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane=1/4, 1/1) to obtain the title compound (1.9 g, yield 72.4%) as a colorless oil.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Yield
72.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AT Hewson, DT MacPherson - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
The highly functionalised bicyclo[3.3.0]octanes (5) and (6) have been prepared by a sequence involving intramolecular Wittig reactions of the diketo ester (9) with vinyl phosphonium …
Number of citations: 27 pubs.rsc.org

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